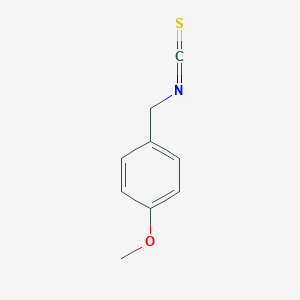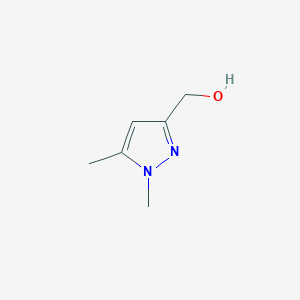
4-甲氧基苄基异硫氰酸酯
描述
4-Methoxybenzyl isothiocyanate is a clear yellow liquid used as a pharmaceutical intermediate . It is an organic building block containing an isothiocyanate group .
Synthesis Analysis
4-Methoxybenzyl isothiocyanate can be synthesized by reacting 4-Methoxybenzyl Chloride with potassium thiocyanate in the presence of a base such as sodium carbonate . The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl isothiocyanate is C9H9NOS . The structure consists of a methoxybenzyl group (CH3OC6H4CH2-) attached to an isothiocyanate group (-N=C=S) .Chemical Reactions Analysis
Isothiocyanates, including 4-Methoxybenzyl isothiocyanate, are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . They are weak electrophiles and susceptible to hydrolysis .Physical And Chemical Properties Analysis
4-Methoxybenzyl isothiocyanate is a clear yellow liquid . It has a boiling point of 170-175°C . The density is 1.143 g/mL at 25°C .科学研究应用
从植物来源中分离和纯化
4-甲氧基苄基异硫氰酸酯以及其他芥子油苷水解产物已从各种植物来源中分离和纯化。这一过程因其在有机合成中的潜在用途及其生物活性而具有重要意义。技术涉及从不同植物科中自溶脱脂种子粉的溶剂萃取,并针对实现高纯度化合物开发了具体方法 (沃恩和伯霍,2004)。
在加氢蒸馏条件下的稳定性
对 Pentadiplandra brazzeana Baillon 的研究表明,4-甲氧基苄基异硫氰酸酯在加氢蒸馏过程中会发生部分水解降解,加氢蒸馏是用于精油制备的过程。这项研究对于了解异硫氰酸酯在特定条件下的稳定性至关重要,这会影响它们在各个领域的应用 (德尼古拉等人,2013)。
在胆碱酯酶抑制中的作用
一项专注于由 4-甲氧基苄基异硫氰酸酯衍生的三唑合成的研究展示了显着的胆碱酯酶抑制潜力。这项研究与了解该化合物的潜在治疗应用相关,特别是在使用胆碱酯酶抑制剂的神经退行性疾病中 (阿尔凡等人,2018)。
光氧化过程
使用黄素作为催化剂对 4-甲氧基苄醇的光氧化过程的研究突出了 4-甲氧基苄基异硫氰酸酯在增强某些化学反应方面的潜力。这对在各种工业应用中设计更复杂的光催化剂具有影响 (斯沃博达等人,2008)。
在聚合物合成中的应用
对 4-甲氧基苄基甲基丙烯酸酯与其他化合物共聚的研究,对其动力学和热降解进行了研究,为 4-甲氧基苄基异硫氰酸酯衍生物在聚合物科学中的应用开辟了途径。这在材料科学和工程学中具有潜在应用 (库尔特和卡亚,2010)。
作用机制
Mode of Action
It is suggested that it may interact with its targets and induce changes at the molecular level
Biochemical Pathways
Isothiocyanates, the class of compounds to which 4-Methoxybenzyl isothiocyanate belongs, are known to affect many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Result of Action
It is suggested that it may have potential pharmaceutical applications
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
安全和危害
属性
IUPAC Name |
1-(isothiocyanatomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-10-7-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFQYAJJXFXVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190438 | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl isothiocyanate | |
CAS RN |
3694-57-3 | |
| Record name | 4-Methoxybenzyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isothiocyanatomethyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PA7V3TJK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(Isothiocyanatomethyl)-4-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 4-Methoxybenzyl isothiocyanate during hydrodistillation and why is this significant?
A: Research indicates that 4-Methoxybenzyl isothiocyanate undergoes hydrolytic degradation when subjected to standard hydrodistillation-mimicking conditions. [] Specifically, it converts into 4-methoxybenzyl alcohol. [] This finding is crucial because it highlights a potential challenge in extracting and analyzing this compound from natural sources using hydrodistillation, a common technique for essential oil preparation. This degradation could lead to an underestimation of 4-Methoxybenzyl isothiocyanate content in plant material and may impact the aroma profile of the resulting essential oil.
Q2: Is 4-Methoxybenzyl isothiocyanate found in nature, and if so, are there any known biological activities associated with it?
A: Yes, 4-Methoxybenzyl isothiocyanate has been identified as a constituent of the essential oil derived from the roots of Hippocratea welwitschii. [] This plant is utilized in traditional Igbo medicine in Nigeria for its anti-infective properties. [] Interestingly, 4-Methoxybenzyl isothiocyanate, along with another compound, benzyl isothiocyanate, demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. [] This finding suggests that 4-Methoxybenzyl isothiocyanate may contribute to the medicinal properties of Hippocratea welwitschii.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














